Author: BenchChem Technical Support Team. Date: February 2026
Introduction
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom and a diazepane ring.[1] Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The specific substitutions on the benzoxazole scaffold, in this case, a chlorine at the 6-position and a diazepan-1-yl group at the 2-position, are crucial for its biological activity and overall properties.[1] Given the importance of nitrogen-containing heterocycles in drug discovery and development, a robust and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole for research and potential pharmaceutical applications.[5][6][7][8][9]
This document provides a detailed guide with step-by-step protocols for the analytical characterization of this compound. The methodologies described herein are designed to provide a comprehensive profile of the molecule, confirming its structure, determining its purity, and identifying any potential impurities. These methods are essential for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Molecular Structure and Properties
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Molecular Formula: C₁₂H₁₄ClN₃O[1]
-
Molecular Weight: 251.71 g/mol [1]
-
Core Structure: A benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring.[1]
-
Key Substituents:
-
A chlorine atom at the 6-position of the benzoxazole ring.[1]
-
A 1,4-diazepan-1-yl group at the 2-position of the benzoxazole ring.[1]
The diazepane ring, a seven-membered non-aromatic heterocycle, introduces conformational flexibility to the molecule.[1]
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. The following diagram illustrates the recommended analytical workflow, ensuring a thorough evaluation of the compound's identity, structure, and purity.
Caption: A comprehensive analytical workflow for the characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique in the pharmaceutical industry for determining the purity of drug substances and identifying impurities.[10][11][12] A validated HPLC method provides reliable and reproducible results, which are crucial for quality control and regulatory compliance.[13]
Protocol: Reversed-Phase HPLC Method
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. Method development and validation are essential to ensure its suitability for a specific sample and intended use.[10][11]
Rationale: Reversed-phase chromatography is selected due to the moderately polar nature of the target compound. A C18 column provides excellent retention and separation of a wide range of organic molecules. The mobile phase composition is chosen to achieve optimal resolution and peak shape. UV detection is appropriate as the benzoxazole core contains a chromophore that absorbs in the UV region.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 280 nm |
| Sample Preparation | 1 mg/mL in Methanol |
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Record the chromatogram for a total run time of 30 minutes to ensure the elution of any late-eluting impurities.
-
Data Analysis: Integrate all peaks in the chromatogram. The purity of the main peak is calculated as the percentage of the total peak area.
System Suitability:
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates: The column should exhibit a high number of theoretical plates (typically >2000) for the analyte peak.
-
Reproducibility: Multiple injections of the same standard solution should show a relative standard deviation (RSD) of <2% for the peak area and retention time.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an essential tool for determining the molecular weight of a compound, providing strong evidence for its identity.[3] For halogenated compounds, the isotopic pattern of the halogen atoms provides a characteristic signature in the mass spectrum.[14][15][16]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Rationale: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and providing a clear molecular ion peak. The presence of nitrogen atoms in the diazepane ring makes the molecule susceptible to protonation, resulting in a prominent [M+H]⁺ ion.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Sample Infusion | 10 µL/min (Sample in Methanol) |
Expected Results:
The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic isotopic cluster.[16]
The ratio of the intensities of these two peaks should be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[18][19] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
Rationale: A combination of ¹H and ¹³C NMR, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), will allow for the complete assignment of all proton and carbon signals, confirming the connectivity and overall structure of the molecule. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.[20]
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ |
| Concentration | 5-10 mg/mL |
| ¹H NMR Parameters |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 2 s |
| ¹³C NMR Parameters |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2 s |
Expected ¹H NMR Spectral Features: [18]
-
Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzoxazole ring system. The splitting patterns will depend on the substitution and coupling between adjacent protons.
-
Diazepane Protons: A series of complex multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) due to the protons of the diazepane ring.
-
N-H Proton: A potentially broad signal corresponding to the secondary amine in the diazepane ring, which may exchange with deuterium in the presence of D₂O.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).
-
Benzoxazole C2 Carbon: A characteristic downfield signal for the carbon atom at the 2-position of the benzoxazole ring, bonded to two heteroatoms.
-
Diazepane Carbons: Signals in the aliphatic region (δ 30-60 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[21]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
Rationale: ATR-FTIR is a simple and fast method that requires minimal sample preparation. The resulting spectrum will show characteristic absorption bands for the functional groups present in 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.
| Parameter | Setting |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Expected Characteristic Absorption Bands: [20]
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the secondary amine in the diazepane ring.
-
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ characteristic of the benzoxazole ring.[20]
-
C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: An absorption band in the 600-800 cm⁻¹ region.[22]
Elemental Analysis for Elemental Composition Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula and is a fundamental measure of purity.
Protocol: CHN Analysis
Rationale: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values calculated from the molecular formula.
Theoretical Values for C₁₂H₁₄ClN₃O:
-
Carbon (C): 57.26%
-
Hydrogen (H): 5.61%
-
Nitrogen (N): 16.69%
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.
Summary of Analytical Data
The following table summarizes the expected analytical data for the comprehensive characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | >98% (area percent) |
| MS (ESI+) | [M+H]⁺ | m/z 252.09, 254.09 (approx. 3:1 ratio) |
| ¹H NMR | Chemical Shifts (δ) | Aromatic, aliphatic, and N-H protons consistent with the structure |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic and aliphatic carbons consistent with the structure |
| FTIR | Wavenumber (cm⁻¹) | Characteristic bands for N-H, C=N, C-O, and C-Cl functional groups |
| Elemental Analysis | % Composition | C, H, N values within ±0.4% of theoretical |
Conclusion
The application of this comprehensive suite of analytical techniques provides a robust and reliable characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. The orthogonal nature of these methods, where each technique provides a different piece of structural or purity information, ensures a high degree of confidence in the identity and quality of the compound. Adherence to these protocols will enable researchers and drug development professionals to generate high-quality, reproducible data that is essential for advancing their scientific endeavors.
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